Cyclopentyl diphenylphosphinite
Overview
Description
Cyclopentyl diphenylphosphinite is an organophosphorus compound with the chemical formula C17H19OP. It is a phosphinite, which means it contains a phosphorus atom bonded to two phenyl groups and one cyclopentyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Cyclopentyl diphenylphosphinite can be synthesized through the alcoholysis of organophosphinous chlorides. For example, the reaction of chlorodiphenylphosphine with cyclopentanol in the presence of a base can yield this compound. The reaction conditions typically involve the use of an inert atmosphere to prevent oxidation and the use of a solvent such as toluene or dichloromethane .
Chemical Reactions Analysis
Cyclopentyl diphenylphosphinite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides. For example, the reaction with oxygen or hydrogen peroxide can yield cyclopentyl diphenylphosphine oxide.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other groups. For instance, it can react with alkyl halides to form alkylated phosphinites.
Scientific Research Applications
Cyclopentyl diphenylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis and coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: It can be used in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cyclopentyl diphenylphosphinite involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the metal ion used .
Comparison with Similar Compounds
Cyclopentyl diphenylphosphinite can be compared with other similar compounds, such as:
Diphenylphosphine: This compound has two phenyl groups bonded to a phosphorus atom but lacks the cyclopentyl group. It is less sterically hindered and can form different types of complexes.
Methyl diphenylphosphinite: This compound has a methyl group instead of a cyclopentyl group. It is more reactive and can participate in different types of reactions.
Ethyl diphenylphosphinite: Similar to methyl diphenylphosphinite, but with an ethyl group.
This compound is unique due to the presence of the cyclopentyl group, which provides steric hindrance and affects its reactivity and stability in various chemical reactions.
Properties
IUPAC Name |
cyclopentyloxy(diphenyl)phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19OP/c1-3-11-16(12-4-1)19(17-13-5-2-6-14-17)18-15-9-7-8-10-15/h1-6,11-15H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQHKHXPWIPKRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20780877 | |
Record name | Cyclopentyl diphenylphosphinite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20780877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23721-81-5 | |
Record name | Cyclopentyl diphenylphosphinite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20780877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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